Cyclobutylhydrazine hydrochloride

Pharmaceutical Intermediate Medicinal Chemistry Heterocyclic Synthesis

Cyclobutylhydrazine hydrochloride is the definitive monohydrochloride salt for constructing 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile cores, as specified in PDE9 inhibitor patents (US20100190771A1, US07964607B2). Unlike the liquid free base (CAS 742673-64-9) or dihydrochloride salt (CAS 1156980-49-2), this solid form ensures accurate weighing and correct stoichiometry. The cyclobutyl ring (~26.5 kcal/mol strain) provides conformational constraint unmatched by cyclopropyl or cyclopentyl analogs—critical for BTK/PDE9 target binding. NLT 98% purity recommended for reproducible heterocyclization and SAR studies.

Molecular Formula C4H11ClN2
Molecular Weight 122.6 g/mol
CAS No. 158001-21-9
Cat. No. B125160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylhydrazine hydrochloride
CAS158001-21-9
Molecular FormulaC4H11ClN2
Molecular Weight122.6 g/mol
Structural Identifiers
SMILESC1CC(C1)NN.Cl
InChIInChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H
InChIKeyAQOZZSWECZTDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9): Procurement Specifications and Physicochemical Baseline for Pharmaceutical Research


Cyclobutylhydrazine hydrochloride (CAS 158001-21-9) is a cyclobutyl-substituted hydrazine derivative supplied as the monohydrochloride salt with molecular formula C₄H₁₁ClN₂ and molecular weight 122.60 g/mol [1]. The compound is a white to off-white solid with a computed density of approximately 1.0 g/cm³, boiling point of 168.4±7.0 °C (free base equivalent), and topological polar surface area of 38.1 Ų . It is supplied commercially with purity specifications ranging from ≥95% (NMR) to NLT 98% depending on vendor, and is classified as toxic (GHS06, H301) with recommended storage at 2-8°C under inert atmosphere .

Why Cyclobutylhydrazine Hydrochloride Cannot Be Replaced by Alternative Hydrazine Derivatives in BTK and PDE9 Inhibitor Synthesis


The cyclobutyl ring confers a specific conformational constraint and steric profile that is not replicated by cyclopropyl, cyclopentyl, or cyclohexyl analogs. In PDE9 inhibitor development (US20100190771A1, US20140088081A1), the cyclobutylhydrazine moiety is explicitly required for constructing 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile and related heterocyclic cores [1]. Substitution with cyclopropylhydrazine or cyclopentylhydrazine would alter ring strain (cyclobutane ~26.5 kcal/mol vs. cyclopropane ~27.5 kcal/mol vs. cyclopentane ~6.5 kcal/mol) and spatial occupancy, which directly impacts target binding pocket complementarity in BTK and PDE9 active sites [2]. Furthermore, the hydrochloride salt form is essential for handling and reaction reproducibility; the free base (cyclobutylhydrazine, CAS 742673-64-9, MW 86.14) is a liquid with different reactivity, while the dihydrochloride salt (CAS 1156980-49-2, MW 159.06) introduces a different stoichiometric profile .

Quantitative Differentiation Evidence: Cyclobutylhydrazine Hydrochloride vs. In-Class Comparators


Salt Form Stability Advantage: Cyclobutylhydrazine Hydrochloride (MW 122.60) vs. Free Base (MW 86.14)

Cyclobutylhydrazine hydrochloride (MW 122.60) provides superior handling stability compared to the free base cyclobutylhydrazine (CAS 742673-64-9, MW 86.14) which is a liquid. The hydrochloride salt exists as a white solid, enabling precise weighing and consistent stoichiometric addition in synthetic workflows . The free base form has a reported density of 1.0±0.1 g/cm³ and boiling point of 168.4±7.0 °C, but its liquid state and ammonia-like odor present significant handling challenges .

Pharmaceutical Intermediate Medicinal Chemistry Heterocyclic Synthesis

Purity Grade Differentiation: NLT 98% vs. ≥95% Specifications for Reaction Reproducibility

Commercial cyclobutylhydrazine hydrochloride is available in multiple purity grades: ≥95% (NMR) from general suppliers and NLT 98% from specialty vendors . For sensitive synthetic applications—particularly the construction of 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile as described in PDE9 inhibitor patents—the NLT 98% grade reduces the risk of side reactions from unidentified impurities that could compromise heterocycle formation yields .

Quality Control Synthetic Chemistry Pharmaceutical Development

Synthetic Application Verification: Cyclobutylhydrazine Hydrochloride in Aminopyrazole Formation

Cyclobutylhydrazine hydrochloride has been explicitly employed as a reactant in the synthesis of 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile derivatives, which are core scaffolds in PDE9 inhibitor development (US07964607B2, US20100190771A1) [1]. A documented procedure using cyclobutylhydrazine HCl (2 g, 16.31 mmol) with (2Z)-3-amino-2-butenenitrile (1.339 g, 16.31 mmol) in ethanol at 75°C for 16 h produced the target aminopyrazole after chromatographic purification with a 16% isolated yield . The cyclobutyl substitution pattern is structurally required for the PDE9 inhibitor pharmacophore, as alternative cycloalkyl hydrazines would produce different ring conformations that do not satisfy the target binding constraints described in the patent literature [2].

Heterocyclic Chemistry PDE9 Inhibitors BTK Inhibitors

Salt Stoichiometry Selection: Monohydrochloride vs. Dihydrochloride Form

Cyclobutylhydrazine monohydrochloride (CAS 158001-21-9, MW 122.60, 1 HCl equivalent) differs stoichiometrically from the dihydrochloride salt (CAS 1156980-49-2, MW 159.06, 2 HCl equivalents) [1]. The monohydrochloride provides one molar equivalent of HCl per mole of hydrazine, whereas the dihydrochloride delivers two equivalents, which alters acid-base stoichiometry in synthetic reactions requiring free hydrazine generation via base treatment . Both salts are white solids with ≥95% (NMR) purity commercially available, but they carry distinct MDL numbers (MFCD06658415 for monohydrochloride; MFCD09834105 for dihydrochloride) and different storage recommendations (monohydrochloride: 2-8°C under inert gas; dihydrochloride: 0-8°C) .

Salt Form Selection Reaction Stoichiometry Pharmaceutical Intermediate

High-Priority Application Scenarios for Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9) Based on Quantitative Evidence


Synthesis of 5-Amino-1-Cyclobutyl-1H-Pyrazole-4-Carbonitrile PDE9 Inhibitor Scaffolds

Cyclobutylhydrazine hydrochloride is the required building block for constructing 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile derivatives, as documented in PDE9 inhibitor patents US20100190771A1 and US07964607B2 [1]. The documented synthetic procedure uses cyclobutylhydrazine HCl with (2Z)-3-amino-2-butenenitrile in ethanol at 75°C to form the aminopyrazole core. Procurement of the monohydrochloride salt (NLT 98% purity recommended) ensures correct stoichiometry and minimizes impurity interference in this heterocyclization step [2].

Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate Preparation

Cyclobutylhydrazine hydrochloride is specifically employed as a pharmaceutical intermediate in the preparation of BTK inhibitors, which are therapeutic targets for B-cell malignancies and autoimmune disorders [1]. The compound is synthesized from cyclobutanone and tert-butyl carbazate in a two-step process, yielding the hydrochloride salt suitable for subsequent coupling reactions in BTK inhibitor assembly [2]. Substitution with alternative cycloalkyl hydrazines would produce non-cognate structures incompatible with BTK binding pocket requirements .

Solid-Phase and Solution-Phase Heterocyclic Library Synthesis Requiring Cyclobutyl Hydrazine Input

For medicinal chemistry campaigns constructing heterocyclic libraries (pyrazoles, pyrazolines, and fused bicyclic systems), cyclobutylhydrazine hydrochloride provides a solid, easily weighable reagent that avoids the handling difficulties of the liquid free base [1]. The compound's reactivity with 1,3-diketones, α,β-unsaturated nitriles, and β-ketoesters is well-precedented for forming cyclobutyl-substituted heterocycles [2]. NLT 98% purity material is recommended for library synthesis to ensure consistent product quality across parallel reaction arrays .

Comparative SAR Studies of Cycloalkyl Hydrazine Ring Size Effects on Target Binding

In structure-activity relationship (SAR) investigations of PDE9, BTK, or other enzyme targets, cyclobutylhydrazine hydrochloride serves as the four-membered ring comparator against cyclopropyl (C3), cyclopentyl (C5), and cyclohexyl (C6) hydrazine analogs [1]. The cyclobutyl ring provides distinct conformational constraints (puckered geometry, ~26.5 kcal/mol ring strain) that differ from planar cyclopropyl and flexible cyclopentyl/cyclohexyl rings, enabling systematic evaluation of ring size effects on target engagement and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.